
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial applications due to its fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the xanthene core structure. Subsequent sulfonation of the xanthene derivative with fuming sulfuric acid introduces the sulfonic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxy derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products
The major products formed from these reactions include various substituted xanthenes, quinones, and hydroxy derivatives, which have distinct properties and applications .
Wissenschaftliche Forschungsanwendungen
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in cell imaging and tracking studies due to its ability to fluoresce under specific conditions.
Medicine: Utilized in diagnostic assays and as a marker in various biomedical research applications.
Industry: Applied in the manufacturing of fluorescent inks, paints, and coatings.
Wirkmechanismus
The compound exerts its effects primarily through its ability to fluoresce. The molecular targets include various cellular components that can interact with the xanthene core, leading to fluorescence emission. The pathways involved often include energy transfer mechanisms that result in the emission of light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A xanthene derivative with distinct structural features and applications.
Eosin: A brominated xanthene dye used in histology and microscopy.
Uniqueness
3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is unique due to its specific sulfonic acid groups, which enhance its solubility and reactivity compared to other xanthene dyes. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Eigenschaften
CAS-Nummer |
31325-78-7 |
|---|---|
Molekularformel |
C19H12O11S2 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
3-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C19H12O11S2/c20-11-4-9-15(6-13(11)22)30-16-7-14(23)12(21)5-10(16)18(9)8-2-1-3-17(31(24,25)26)19(8)32(27,28)29/h1-7,20-22H,(H,24,25,26)(H,27,28,29) |
InChI-Schlüssel |
XCDIGHVLKCFRRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
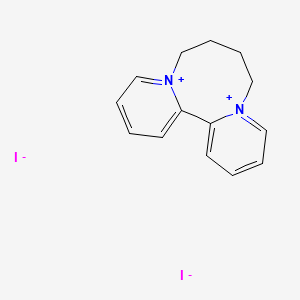

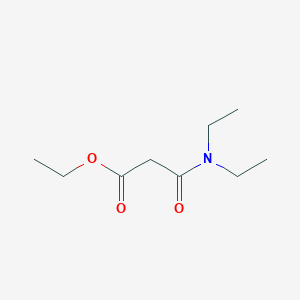
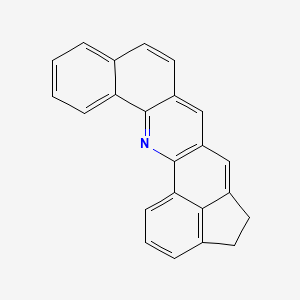
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)


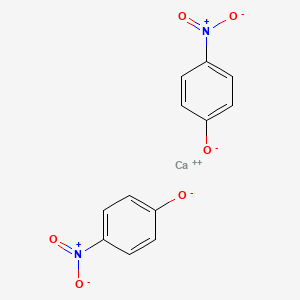
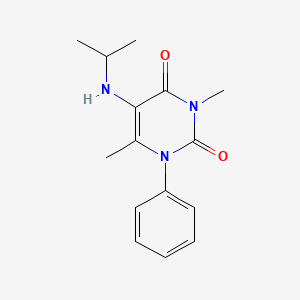
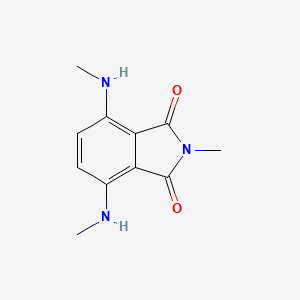
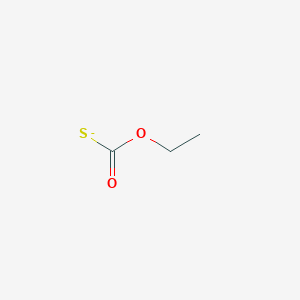
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
